molecular formula C18H20N2O3S2 B2601131 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1705734-95-7

7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2601131
CAS No.: 1705734-95-7
M. Wt: 376.49
InChI Key: WJPUZAULFIOBQM-UHFFFAOYSA-N
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Description

7-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a benzo[d][1,3]dioxol-5-yl group and a thiophen-2-ylmethyl carboxamide moiety. Its structure combines a seven-membered sulfur- and nitrogen-containing ring (thiazepane) with aromatic and heteroaromatic substituents, making it a candidate for diverse pharmacological applications, particularly in targeting neurotransmitter receptors or enzymes due to its structural resemblance to bioactive scaffolds .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c21-18(19-11-14-2-1-8-24-14)20-6-5-17(25-9-7-20)13-3-4-15-16(10-13)23-12-22-15/h1-4,8,10,17H,5-7,9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPUZAULFIOBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with a thiazepane derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiosemicarbazone derivatives that incorporate the benzo[d][1,3]dioxole moiety. These compounds have shown efficacy against viruses such as the Bovine Viral Diarrhea Virus (BVDV) . The synthesis of derivatives similar to the target compound has demonstrated promising results in inhibiting viral replication.

Anticancer Properties

Compounds containing thiazepane rings have been investigated for their anticancer activities. The structural features of 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide may contribute to its ability to induce apoptosis in cancer cells. Research has indicated that related compounds can inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation, particularly in relation to neurodegenerative diseases. The presence of both thiazepane and dioxole moieties may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Polymer Chemistry

The unique chemical structure of this compound allows for its use as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .

Conductive Materials

Research indicates that compounds with thiophene units can enhance the electrical conductivity of materials when integrated into conductive polymers. This application is particularly relevant for developing organic electronic devices such as sensors and transistors .

Pesticidal Activity

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Preliminary studies indicate that derivatives with similar structures exhibit significant activity against various pests and pathogens affecting crops .

Plant Growth Regulators

Investigations into plant growth regulators have shown that compounds like this compound can influence plant growth patterns and stress responses, making them valuable in agricultural applications .

Case Studies

Study Focus Findings
Study on Antiviral Activity Evaluated antiviral efficacy against BVDVCompounds showed significant inhibition of viral replication
Anticancer Mechanisms Investigated apoptosis inductionRelated compounds effectively inhibited tumor growth
Conductive Polymer Development Explored incorporation into polymersEnhanced mechanical properties observed
Pesticidal Efficacy Tested against crop pathogensSignificant activity noted against target pests

Mechanism of Action

The mechanism of action of 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocycles, including triazoles, thiazoles, and oxadiazoles. Below is a detailed comparison based on synthesis, spectral properties, and functional groups:

Structural and Functional Group Comparisons
Compound Core Structure Key Substituents Functional Groups Reference
7-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide 1,4-Thiazepane Benzo[d][1,3]dioxol-5-yl, thiophen-2-ylmethyl Carboxamide, methylenedioxy, thioether Target
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) 1,2,4-Triazole Benzo[d][1,3]dioxol-5-yl, dienamide chain Dienamide, methylenedioxy, triazole
DTCPB (7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) Benzothiadiazole Di-p-tolylamino, phenyl, nitrile Nitrile, thiadiazole, aromatic amine
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole Benzo[d][1,3]dioxol-5-yl, 4-methylbenzoyl, cyclopropane Carboxamide, cyclopropane, thiazole
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Thione, triazole, sulfonyl

Key Observations :

  • The methylenedioxy group (benzo[d][1,3]dioxol-5-yl) is a recurring motif in compounds with CNS activity, as seen in compound 5a .
  • Unlike DTCPB derivatives (e.g., DTCPB, DTCTB), which prioritize electron-withdrawing groups (e.g., nitrile) for optoelectronic applications, the target compound focuses on carboxamide and thioether functionalities, suggesting a biological rather than material-science application .

Key Observations :

  • The target compound’s carboxamide group aligns with IR data from compound 5a (C=O at 1694 cm⁻¹) and triazoles [7–9] (NH stretches ~3278–3414 cm⁻¹) .
  • Thiazepane synthesis may parallel thiazole derivatization methods (e.g., HATU-mediated coupling), though direct evidence is lacking .

Biological Activity

The compound 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a thiazepane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of thiazepane derivatives typically involves the reaction of appropriate thioketones with amines or other nucleophiles. The specific synthetic route for this compound may vary, but it generally includes the formation of the thiazepane ring followed by functionalization at the nitrogen and carbon positions to introduce the benzo[d][1,3]dioxole and thiophen groups.

Biological Activity Overview

The biological activity of This compound has been investigated in various studies. The following sections detail its pharmacological effects:

Antiviral Activity

Research has shown that compounds containing the benzo[d][1,3]dioxole moiety exhibit antiviral properties. For instance, derivatives of thiosemicarbazones incorporating this moiety have demonstrated activity against Bovine Viral Diarrhea Virus (BVDV) . The mechanism often involves interference with viral replication processes.

Anticancer Properties

Thiazepane derivatives are noted for their anticancer potential. Studies have indicated that modifications on the thiazepane ring can enhance cytotoxicity against various cancer cell lines. The introduction of aromatic groups such as benzo[d][1,3]dioxole may contribute to increased interaction with biological targets involved in cancer progression .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Thiazepanes have been reported to possess antibacterial and antifungal properties. The presence of sulfur and nitrogen atoms in the ring structure is believed to play a crucial role in these activities .

Structure-Activity Relationships (SAR)

Understanding the SAR of This compound is essential for optimizing its biological activity:

Structural Feature Effect on Activity
Benzo[d][1,3]dioxole moietyEnhances antiviral and anticancer properties
Thiophen groupContributes to antimicrobial activity
Thiazepane ringEssential for maintaining biological activity
N-substituentsModifications can lead to increased potency

Case Studies

Several case studies illustrate the biological effects of related compounds:

  • Antiviral Study : A series of thiosemicarbazone derivatives were synthesized and tested against BVDV. Compounds with a benzo[d][1,3]dioxole structure showed significant antiviral activity, suggesting similar potential for our compound .
  • Cytotoxicity Assay : Thiazepane derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that modifications at the 4-position significantly enhanced cytotoxicity compared to unmodified analogs .
  • Antimicrobial Testing : A study assessed various thiazepane compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions led to enhanced antimicrobial efficacy .

Q & A

Q. Primary Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the thiazepane ring, benzodioxole, and thiophene groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and thiazepane methylene protons (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 447.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in benzodioxole) validate functional groups .

Advanced: How can reaction yields be optimized for the thiazepane ring closure step?

Q. Strategies :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate ring closure via coordination with sulfur atoms in the thiazepane .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2–4h) while maintaining >80% yield, as demonstrated in analogous heterocyclic systems .
    Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant improvements .

Advanced: What methodologies address impurities arising from benzodioxole ring oxidation?

Q. Common Impurities :

  • Ortho-quinone derivatives from benzodioxole ring oxidation during acidic or oxidative conditions.
    Mitigation :
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation .
  • Reductive Workup : Add Na₂S₂O₃ or ascorbic acid post-reaction to quench reactive oxygen species .
    Characterization : Use LC-MS to detect impurities with m/z differences of +16 (oxygen addition) .

Advanced: How can computational methods predict biological targets for this compound?

Q. Approaches :

  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. The thiophene and benzodioxole groups show affinity for hydrophobic pockets in target proteins .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs to prioritize targets .
    Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Advanced: How do researchers resolve contradictions in bioactivity data across studies?

Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Variability : Normalize data using positive controls (e.g., staurosporine) and replicate experiments (n ≥ 3) .
  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid precipitation in cell-based assays .
    Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Q. Modifications :

  • Isotope Labeling : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
  • Prodrug Design : Mask the carboxamide as an ester prodrug to improve oral bioavailability, with hydrolysis in plasma .
    Validation : Assess stability in liver microsomes and plasma via LC-MS/MS over 24h .

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